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Compound of Interest

Compound Name: Vamagloxistat sodium

Cat. No.: B15549350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vamagloxistat sodium, an investigational

glycolate oxidase inhibitor, with current and emerging therapies for the treatment of primary

hyperoxaluria (PH) and recurrent kidney stones. Due to the limited publicly available research

findings on Vamagloxistat sodium, this comparison focuses on its proposed mechanism of

action in relation to established and other investigational treatments for which experimental

data is available.

Data Presentation: Comparison of Therapeutic
Agents for Primary Hyperoxaluria
The following tables summarize the mechanisms of action and available clinical trial data for

key therapeutic agents used in the management of primary hyperoxaluria.

Table 1: Mechanism of Action of Therapies for Primary Hyperoxaluria
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Drug Target Mechanism of Action

Vamagloxistat sodium Glycolate Oxidase (GO)

Inhibition of GO, which

catalyzes the conversion of

glycolate to glyoxylate, a

precursor of oxalate. This is

intended to reduce the overall

production of oxalate.

Lumasiran
Hydroxyacid oxidase 1 (HAO1)

mRNA

An RNA interference (RNAi)

therapeutic that targets and

degrades the mRNA of the

HAO1 gene, which encodes

for the GO enzyme. This

silencing of gene expression

prevents the synthesis of GO,

thereby reducing oxalate

production.[1][2][3][4][5]

Nedosiran
Lactate dehydrogenase A

(LDHA) mRNA

An RNAi therapeutic that

targets and degrades the

mRNA of the LDHA gene.

LDHA is the enzyme

responsible for the final

conversion of glyoxylate to

oxalate. By inhibiting its

production, Nedosiran directly

blocks the terminal step of

oxalate synthesis.

Stiripentol Lactate Dehydrogenase (LDH)

An anticonvulsant that also

inhibits the activity of the LDH

enzyme, thereby reducing the

conversion of glyoxylate to

oxalate.

Pyridoxine (Vitamin B6) Alanine-Glyoxylate

Aminotransferase (AGT)

Acts as a cofactor for the AGT

enzyme, which is deficient in

Primary Hyperoxaluria Type 1

(PH1). For certain AGT
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mutations, Vitamin B6 can

enhance residual enzyme

activity, promoting the

conversion of glyoxylate to

glycine instead of oxalate.

Table 2: Summary of Key Clinical Trial Data for Primary Hyperoxaluria Therapies
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Drug Trial Phase
Key Efficacy

Findings
Key Safety Findings

Vamagloxistat sodium
Preclinical/Early

Clinical

No publicly available

quantitative data.

No publicly available

quantitative data.

Lumasiran

(ILLUMINATE-A)
Phase 3

65.4% mean reduction

in 24-hour urinary

oxalate excretion from

baseline compared to

placebo. 84% of

patients achieved

urinary oxalate levels

≤1.5 times the upper

limit of normal.

Generally well-

tolerated. The most

common adverse

events were mild and

transient injection-site

reactions.

Nedosiran (PHYOX2) Phase 2

Statistically significant

reduction in 24-hour

urinary oxalate

excretion from

baseline compared to

placebo. A

significantly higher

proportion of patients

on Nedosiran

maintained normal or

near-normal urinary

oxalate levels.

Good safety profile

reported, with the

most common

adverse events being

injection-site

reactions.

Stiripentol

Investigational Use /

Clinical Trial

(NCT03819647)

Case reports have

shown a reduction in

urinary oxalate

excretion. Clinical trial

results are pending.

Generally well-

tolerated in reported

cases.

Pyridoxine (Vitamin

B6)

Established Practice Prospective trial

showed a mean

relative reduction in

urinary oxalate

excretion of 25.5%.

Generally safe,

though high doses

can be associated

with neurotoxicity.
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Responsiveness is

genotype-dependent,

with approximately 20-

30% of PH1 patients

showing a significant

response.

Experimental Protocols
Detailed methodologies for key clinical trials are crucial for the independent verification of

research findings. Below are summaries of the protocols for the pivotal trials of Lumasiran and

Nedosiran.

Lumasiran: ILLUMINATE-A Trial Protocol (NCT03681184)
The ILLUMINATE-A study was a randomized, double-blind, placebo-controlled Phase 3 trial

designed to evaluate the efficacy and safety of Lumasiran in patients with Primary

Hyperoxaluria Type 1 (PH1).

Patient Population: Patients aged 6 years and older with a diagnosis of PH1 and an

estimated glomerular filtration rate (eGFR) of ≥ 30 mL/min/1.73m².

Intervention: Patients were randomized in a 2:1 ratio to receive either subcutaneous

injections of Lumasiran or a placebo.

Dosage: Lumasiran was administered based on body weight.

Primary Endpoint: The primary efficacy endpoint was the percent change in 24-hour urinary

oxalate excretion from baseline to month 6.

Key Secondary Endpoints: Included the proportion of patients achieving a 24-hour urinary

oxalate level of ≤1.5 times the upper limit of normal at month 6, and changes in plasma

oxalate levels.

Duration: The primary analysis was conducted after 6 months of treatment.

Nedosiran: PHYOX2 Trial Protocol (NCT03847909)
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The PHYOX2 study was a randomized, double-blind, placebo-controlled Phase 2 trial to

assess the efficacy and safety of Nedosiran in patients with PH1 or PH2.

Patient Population: Included children and adults with a diagnosis of PH1 or PH2.

Intervention: Patients were randomized to receive either monthly subcutaneous injections of

Nedosiran or a placebo.

Primary Endpoint: The primary endpoint was the percent change from baseline in 24-hour

urinary oxalate excretion, assessed as the area under the curve (AUC) from day 90 to day

180.

Key Secondary Endpoints: Included the proportion of patients who achieved and maintained

a normal or near-normal 24-hour urinary oxalate level.

Safety Assessments: Safety and tolerability were monitored throughout the study.

Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows

discussed in this guide.
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Oxalate Synthesis Pathway and Drug Targets
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Caption: Targeted pathways of therapies for Primary Hyperoxaluria.
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ILLUMINATE-A (Lumasiran) Phase 3 Trial Workflow
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Caption: Workflow of the ILLUMINATE-A clinical trial for Lumasiran.
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PHYOX2 (Nedosiran) Phase 2 Trial Workflow
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Caption: Workflow of the PHYOX2 clinical trial for Nedosiran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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